

# Flurazole Comparative Dissolution Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Flurazole

CAS No.: 72850-64-7

Cat. No.: S602702

Get Quote

The following table summarizes the key findings from a 1986 study that compared the effects of **flurazole** with two other safeners, CGA-92194 and cyometrinil, on metabolic processes in isolated soybean leaf cells. The data shows the percentage stimulation or inhibition of various metabolic activities [1].

Safener	Concentration	CO2 Fixation (Photosynthesis)	Lipid Synthesis	DNA Synthesis	Protein Synthesis	RNA Synthesis
Flurazole	0.1 µM	Significant Stimulation	Significant Stimulation	Stimulation	Stimulation	Stimulation
	1.0 µM	Significant Stimulation	Significant Stimulation	Stimulation	Stimulation	Stimulation
	10 µM	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
	100 µM	Extreme Inhibition	Extreme Inhibition	Inhibition	Inhibition	Inhibition
CGA-92194 & Cyometrinil	0.1, 1, 10 µM	Stimulation	Stimulation	Stimulation	Stimulation	Stimulation
	100 µM	Inhibition	Inhibition	Inhibition	Inhibition	Inhibition

Key Conclusions from the Study [1]:

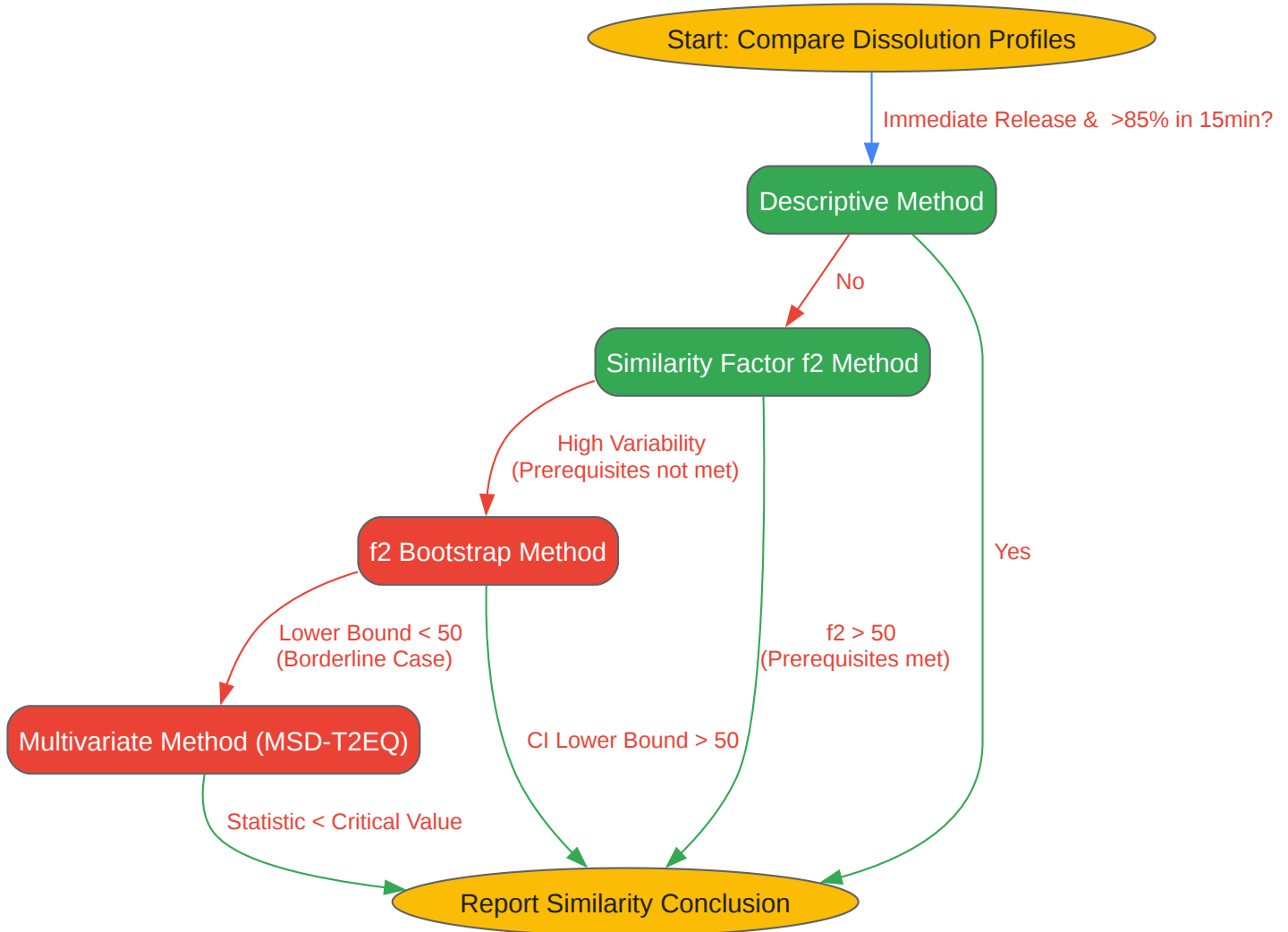
- **At low concentrations (0.1-1  $\mu\text{M}$ ), flurazole** caused significant stimulation of all metabolic processes, with effects on **CO<sub>2</sub> fixation and lipid synthesis** being particularly pronounced.
- **At a high concentration (100  $\mu\text{M}$ ), flurazole** was "extremely potent" and caused strong inhibition of all processes. The sensitivity order was: **Photosynthesis = Lipid synthesis > DNA synthesis > Protein synthesis > RNA synthesis**.
- CGA-92194 and cyometrinil showed similar effects to each other, characterized by stimulation at low concentrations and inhibition only at the highest concentration (100  $\mu\text{M}$ ), but their inhibitory effects were not as severe as **flurazole's** at that concentration.

## Modern Dissolution Profile Comparison Methods

Since the direct experimental data on **flurazole** is limited, the following overview of current regulatory standards for comparing dissolution profiles may be highly valuable for your research. The European Medicines Agency (EMA) provides clear guidelines on method selection [2].

The workflow below summarizes the decision process for selecting the appropriate statistical method to compare two dissolution profiles, based on the nature of the data and specific regulatory criteria.

## Dissolution Profile Comparison Workflow



[Click to download full resolution via product page](#)

#### Detailed Methodology of Common Approaches [2] [3]:

- **Similarity Factor (f2) Method:** This is the most widely recommended method by regulatory agencies. It is a point estimate that calculates the Euclidean distance between mean dissolution profiles of test and reference products [2] [3].

- **Formula:**  $f2 = 50 * \log(100 / \sqrt{1 + (1/n) * \sum (Rt - Tt)^2})$

- **Similarity Criterion:**  $f_2 \geq 50$  (implies an average difference of  $\leq 10\%$  across time points).
- **Prerequisites:** Requires minimal variability (CV < 20% at early time points, <10% at later points) and specific sampling conditions (3+ time points, 12 units each, no more than one mean value >85%) [2] [3].
- **f2 Bootstrap Method:** Used when dissolution data shows high variability, violating the prerequisites of the standard f2 method. This resampling technique generates a confidence interval for the f2 value. Similarity is concluded if the lower bound of this interval exceeds 50 [2].
- **Multivariate Statistical Distance (MSD-T2EQ) Method:** A more advanced method for borderline cases, such as when mean differences are within 10% but high variability causes the bootstrap f2 to fail. It uses Hotelling's T<sup>2</sup> statistic to compare profiles while controlling for Type I error ("patient risk") [2].

## Interpretation and Modern Context

- **Contextualizing the Flurazole Data:** The 1986 study provides a biological activity profile rather than a standard pharmaceutical dissolution profile. The "dissolution" in this context refers to the compound's interaction with cellular metabolic processes. For modern drug development, you would apply the statistical methods (f2, etc.) to in vitro drug release data collected using apparatus like USP Apparatus 2 or 4 [4] [2].
- **Regulatory Emphasis:** Current guidelines stress that the primary goal is to control **patient risk (Type I error)** – the false conclusion that two different profiles are similar. The choice of comparison method must be statistically valid and justified [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. effects of CGA-92194, cyometrinil, and Comparative on... flurazole [[link.springer.com](https://link.springer.com)]
2. New EMA Guidelines: Comparing Simplified Dissolution Profiles [[pharmafocuseurope.com](https://pharmafocuseurope.com)]
3. Video: Drug Dissolution : Requirements and Profile Comparison [[jove.com](https://jove.com)]
4. of Comparison for Sustained Release Resinates... Dissolution Profiles [[link.springer.com](https://link.springer.com)]

To cite this document: Smolecule. [Flurazole Comparative Dissolution Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b602702#flurazole-comparative-dissolution-profile>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)